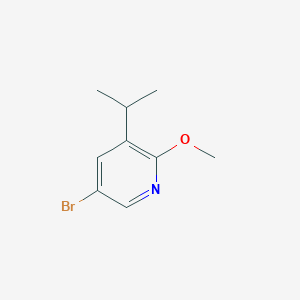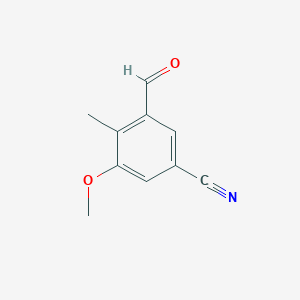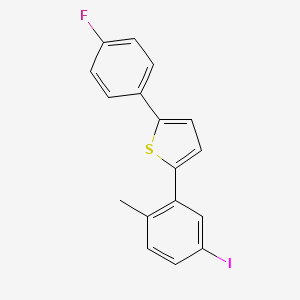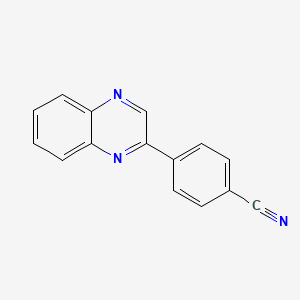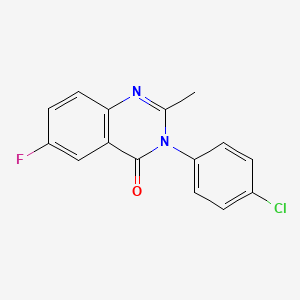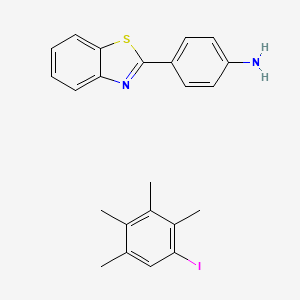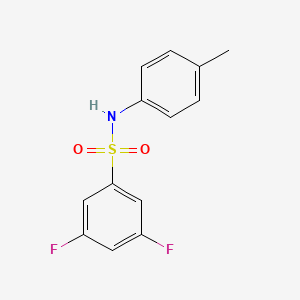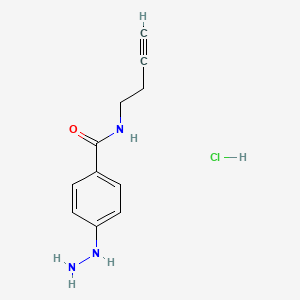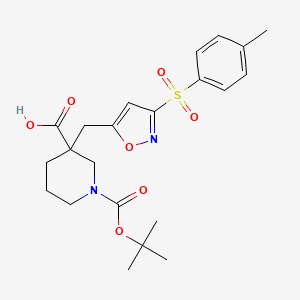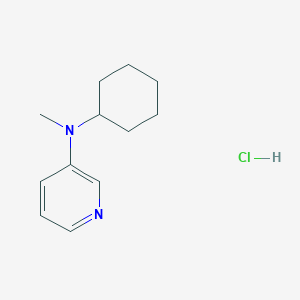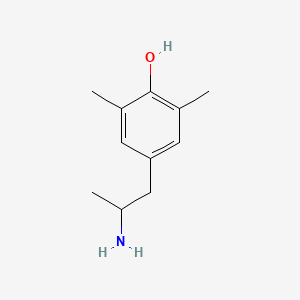
2-bromo-3-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline structure. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the reduction of 2-bromoformylanilide. This method typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve multi-step processes that include halogenation, nitration, and reduction reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended aromatic systems .
Scientific Research Applications
2-Bromo-3-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes for biological imaging and detection.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-N-methylaniline: Similar in structure but with the fluorine atom at a different position.
2-Bromo-3-methylaniline: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Bromo-2-fluoroaniline: Another isomer with different substitution patterns on the aromatic ring.
Uniqueness
2-Bromo-3-fluoro-N-methylaniline is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement can influence its chemical reactivity, making it suitable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-bromo-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
InChI Key |
PNBPMCGVECDILL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



